molecular formula C12H16N4 B1483618 2-(5-ethyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethan-1-amine CAS No. 2098109-12-5

2-(5-ethyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethan-1-amine

Cat. No. B1483618
CAS RN: 2098109-12-5
M. Wt: 216.28 g/mol
InChI Key: VTNHIWYYRYPUNZ-UHFFFAOYSA-N
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Description

2-(5-ethyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethan-1-amine (2-E3PEP) is a small molecule that has been used in a variety of scientific research applications. It is a member of the pyrazol-1-yl ethan-1-amine family and is used in a variety of biochemical and physiological studies.

Scientific Research Applications

Catalysis and Polymerization

Pyrazolylamine ligands, similar to 2-(5-ethyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethan-1-amine, have been used in the formation of nickel complexes which catalyze the oligomerization or polymerization of ethylene. The outcome of these reactions depends on the co-catalyst and solvent used, demonstrating the versatility of these ligands in industrial applications (Obuah et al., 2014).

Synthesis of Heterocyclic Compounds

Research has shown that pyrazole-5-amine derivatives, structurally related to the compound , are instrumental in synthesizing new pyrazolo[3,4-b]pyridine products. These syntheses are significant in developing N-fused heterocycle products with potential applications in various chemical industries (Ghaedi et al., 2015).

Anticancer Potential

Pyrazolyl pyrazoline and pyrazolyl aminopyrimidine derivatives, which share a structural resemblance with 2-(5-ethyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethan-1-amine, have been synthesized and evaluated for their in vitro cytotoxicity against various human cancer cell lines. These compounds have shown significant cytotoxicity, indicating their potential as anticancer agents (Alam et al., 2018).

Catalysis in CO2 Copolymerization

Pyrazolyl compounds, including those similar to 2-(5-ethyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethan-1-amine, have been used in zinc(II) carboxylate complexes as catalysts for the copolymerization of CO2 and cyclohexene oxide. These complexes show promise in environmentally sustainable polymer production, with the potential to contribute significantly to green chemistry (Matiwane et al., 2020).

properties

IUPAC Name

2-(5-ethyl-3-pyridin-3-ylpyrazol-1-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4/c1-2-11-8-12(15-16(11)7-5-13)10-4-3-6-14-9-10/h3-4,6,8-9H,2,5,7,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTNHIWYYRYPUNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NN1CCN)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-ethyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(5-ethyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethan-1-amine
Reactant of Route 2
2-(5-ethyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethan-1-amine
Reactant of Route 3
2-(5-ethyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethan-1-amine
Reactant of Route 4
2-(5-ethyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethan-1-amine
Reactant of Route 5
2-(5-ethyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethan-1-amine
Reactant of Route 6
2-(5-ethyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethan-1-amine

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